N-(pyridin-3-ylmethyl)butan-2-amine chemical structure and properties
N-(pyridin-3-ylmethyl)butan-2-amine chemical structure and properties
This guide serves as an in-depth technical monograph on N-(pyridin-3-ylmethyl)butan-2-amine , a secondary amine pharmacophore with significant relevance in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands.
Structural Analysis, Synthetic Pathways, and Pharmacological Potential
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
N-(pyridin-3-ylmethyl)butan-2-amine is a heteroaromatic secondary amine. Structurally, it consists of a pyridine ring substituted at the 3-position with a methylamine group, which is further alkylated with a sec-butyl moiety. This molecule represents a "opened" analog of nicotine, sharing the 3-pyridyl pharmacophore essential for nAChR binding but possessing a flexible acyclic amine tail.
Nomenclature & Identifiers
-
IUPAC Name: N-(Pyridin-3-ylmethyl)butan-2-amine
-
Synonyms: N-sec-Butyl-3-picolylamine; N-(sec-butyl)-3-pyridinemethanamine; 3-[(sec-Butylamino)methyl]pyridine.
-
Molecular Formula:
-
Molecular Weight: 164.25 g/mol
-
SMILES: CCC(C)NCC1=CN=CC=C1
Stereochemistry
The molecule possesses a single chiral center at the C2 position of the butyl chain. Consequently, it exists as two enantiomers:[1]
-
(R)-N-(pyridin-3-ylmethyl)butan-2-amine
-
(S)-N-(pyridin-3-ylmethyl)butan-2-amine
Note on Chirality: In nAChR ligand development, stereochemistry is critical. For instance, (S)-nicotine is significantly more potent than (R)-nicotine. Similarly, the binding affinity of this target molecule will likely diverge between the (R) and (S) isomers due to steric constraints within the receptor binding pocket.
Computed Physicochemical Properties
| Property | Value (Predicted) | Context |
| LogP | 1.8 - 2.1 | Moderate lipophilicity; likely CNS penetrant. |
| TPSA | ~25 Ų | High blood-brain barrier (BBB) permeability. |
| pKa (Pyridine N) | ~5.3 | Unprotonated at physiological pH (7.4). |
| pKa (Amine N) | ~10.2 | Protonated (cationic) at physiological pH. |
| H-Bond Donors | 1 | Secondary amine hydrogen. |
| H-Bond Acceptors | 2 | Pyridine nitrogen and amine nitrogen.[2][3] |
Synthetic Pathways[2][3][8][9]
The most robust and scalable method for synthesizing N-(pyridin-3-ylmethyl)butan-2-amine is Reductive Amination . This pathway is preferred over direct alkylation (using halides) because it minimizes over-alkylation (formation of tertiary amines) and operates under milder conditions.
Reaction Scheme (Graphviz)
Figure 1: One-pot reductive amination pathway.[3] The formation of the Schiff base is followed by in situ reduction.
Detailed Experimental Protocol
Objective: Synthesis of N-(pyridin-3-ylmethyl)butan-2-amine via Sodium Triacetoxyborohydride [STAB] reduction.
Reagents:
-
3-Pyridinecarboxaldehyde (1.0 eq)
-
sec-Butylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (AcOH) (1.0 eq) - Catalyst to activate imine formation.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Solvent.
Procedure:
-
Imine Formation: In a dry round-bottom flask under inert atmosphere (
), dissolve 3-pyridinecarboxaldehyde in DCM (0.2 M concentration). Add sec-butylamine followed by acetic acid. Stir at room temperature for 30–60 minutes.-
Mechanism:[2] The amine attacks the carbonyl carbon, eliminating water to form the imine. AcOH protonates the carbonyl oxygen, accelerating this step.
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
Why STAB? STAB is milder than
and selectively reduces the imine in the presence of the aldehyde, preventing side reactions.
-
-
Quenching: Quench the reaction by adding saturated aqueous
until gas evolution ceases. -
Workup (Acid-Base Extraction):
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Purification Step: To remove non-basic impurities, extract the combined organic layers with 1M HCl. The product (amine) moves to the aqueous phase. Wash the aqueous acidic phase with diethyl ether (discard ether).
-
Basify the aqueous phase to pH > 12 using 4M NaOH. The product precipitates/oils out.
-
Extract the basic aqueous phase with DCM (3x).
-
-
Isolation: Dry the final organic extracts over anhydrous
, filter, and concentrate in vacuo to yield the crude oil. -
Yield: Expected yield is 85–95%. Further purification via vacuum distillation or column chromatography (DCM/MeOH/
) may be required for analytical purity.
Biological & Pharmacological Context[9]
This molecule acts as a structural hybrid between Metanicotine (RJR-2403) and other secondary amine nAChR ligands.
Mechanism of Action: nAChR Modulation
The 3-pyridyl group serves as the "anchor" for the acetylcholine binding pocket (specifically the cation-pi interaction site), while the secondary amine mimics the quaternary ammonium of acetylcholine (or the pyrrolidine nitrogen of nicotine) via protonation at physiological pH.
-
Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs).
-
Subtype Selectivity: Secondary amines with steric bulk (like the sec-butyl group) often show enhanced selectivity for
subtypes over or muscle-type receptors. -
Therapeutic Potential: Cognitive enhancement (Alzheimer's), analgesia, and smoking cessation aids.
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore decomposition. The sec-butyl tail provides lipophilic interaction, potentially improving BBB crossing compared to simple methyl/ethyl analogs.
Analytical Characterization
For researchers verifying the synthesis, the following spectral data is expected:
Proton NMR ( H NMR, 400 MHz, )
-
8.5–8.6 ppm (2H, m): Pyridine
-protons (C2-H, C6-H). - 7.6–7.7 ppm (1H, d): Pyridine C4-H.
- 7.2–7.3 ppm (1H, m): Pyridine C5-H.
-
3.8–3.9 ppm (2H, s): Benzylic methylene (
). -
2.5–2.7 ppm (1H, m): Methine of sec-butyl group (
). -
1.3–1.5 ppm (2H, m): Methylene of sec-butyl group (
). -
1.0–1.1 ppm (3H, d): Methyl doublet (
). -
0.9 ppm (3H, t): Terminal methyl triplet (
).
Mass Spectrometry (ESI-MS)
-
[M+H]+: Calculated m/z = 165.14.
-
Fragmentation: Major fragment likely at m/z 92 (picolyl cation,
) due to cleavage of the C-N bond.
Handling & Safety
Hazard Classification:
-
Skin/Eye Irritant: As a secondary amine, it is basic and likely corrosive or highly irritating to mucous membranes.
-
Acute Toxicity: Pyridine derivatives can be toxic if ingested or inhaled. Treat with the same precautions as nicotine precursors.
Storage:
-
Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Amines are prone to oxidation (N-oxide formation) and absorbing
from the air (carbamate formation).
References
-
ChemicalBook. (2023). N-(Pyridin-3-ylmethyl)butan-1-amine (Isomer Data).[4][5] Retrieved from .
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 559366, N-sec-Butylpropylamine (Analog). Retrieved from .[6]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Citation).[7]
- Benowitz, N. L. (2009). Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. Annual Review of Pharmacology and Toxicology. (Context for nAChR ligands).
Sources
- 1. sec-Butylamine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 4. N-(PYRIDIN-3-YLMETHYL)BUTAN-1-AMINE | 20173-12-0 [chemicalbook.com]
- 5. N-(PYRIDIN-3-YLMETHYL)BUTAN-1-AMINE | 20173-12-0 [chemicalbook.com]
- 6. N-sec-Butyl-n-propylamine|CAS 39190-67-5 [benchchem.com]
- 7. 2-Butanamine, N-methyl- [webbook.nist.gov]
